molecular formula C10H12BrN3OS B3270324 N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide CAS No. 524017-40-1

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide

Cat. No.: B3270324
CAS No.: 524017-40-1
M. Wt: 302.19 g/mol
InChI Key: HHKDWMLJOKQDIY-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[221]heptan-6-yl)-5-bromothiazole-2-carboxamide is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a brominated thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the bromothiazole ring or the bicyclic structure.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom in the thiazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide involves its interaction with molecular targets in biological systems. The bicyclic structure and bromothiazole ring allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide is unique due to the presence of the bromothiazole ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)-5-bromo-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWMLJOKQDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 2
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 5
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Reactant of Route 6
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide

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